
N-(2-nitrophenyl)-4-phenoxybutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)-4-phenoxybutanamide, also known as NBQX, is a chemical compound that is widely used in scientific research. It is an AMPA receptor antagonist, which means that it blocks the action of glutamate at AMPA receptors. This has important implications for the treatment of neurological disorders, as glutamate is a key neurotransmitter in the brain. In
作用机制
N-(2-nitrophenyl)-4-phenoxybutanamide acts as a competitive antagonist at the AMPA receptor, meaning that it binds to the receptor and blocks the action of glutamate. This prevents the influx of calcium ions into the neuron, which is necessary for the initiation of an action potential. By blocking the activity of AMPA receptors, this compound reduces the excitability of neurons and can protect against excitotoxicity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the severity of seizures and protect against excitotoxicity. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to reduce the severity of stroke in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(2-nitrophenyl)-4-phenoxybutanamide is its specificity for the AMPA receptor. This allows researchers to study the effects of glutamate on neuronal activity without interference from other neurotransmitters. However, this compound has some limitations as well. It is not effective at blocking all types of glutamate receptors, and it may have off-target effects on other ion channels. In addition, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are many potential future directions for research on N-(2-nitrophenyl)-4-phenoxybutanamide. One area of interest is the development of more selective AMPA receptor antagonists, which could have fewer off-target effects. Another area of interest is the use of this compound in combination with other drugs to treat neurological disorders. Finally, there is ongoing research into the role of glutamate in a range of neurological disorders, and this compound is likely to continue to be an important tool in this research.
合成方法
N-(2-nitrophenyl)-4-phenoxybutanamide is synthesized by the reaction of 2-nitrophenylacetonitrile with 4-phenoxybutyronitrile in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to yield this compound in high purity.
科学研究应用
N-(2-nitrophenyl)-4-phenoxybutanamide has a wide range of applications in scientific research. It is commonly used to study the role of glutamate in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the mechanisms of action of other drugs that target glutamate receptors. In addition, this compound is used in electrophysiological experiments to block the activity of AMPA receptors, allowing researchers to study the effects of other neurotransmitters on neuronal activity.
属性
IUPAC Name |
N-(2-nitrophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-16(11-6-12-22-13-7-2-1-3-8-13)17-14-9-4-5-10-15(14)18(20)21/h1-5,7-10H,6,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWZWLZAWKTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
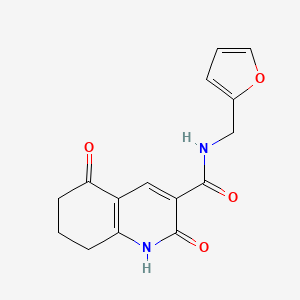
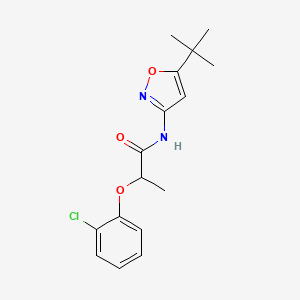
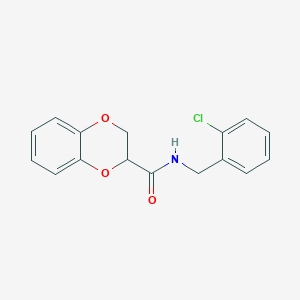
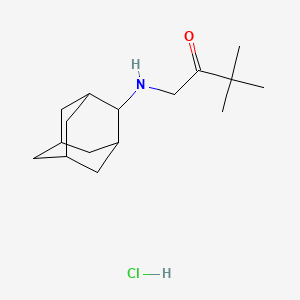
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![4-butoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5149395.png)
![6-bromo-3-[5-(2-furyl)-1-(2-methylbenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5149411.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5149418.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5149423.png)
![2,3-dihydro-1H-inden-5-yl[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149430.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)
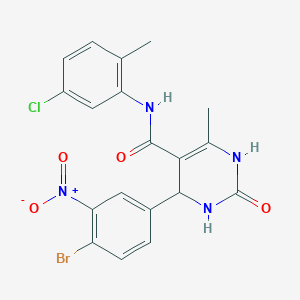
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)
